![molecular formula C7H12N2S B2400321 N,N-diethyl-1,3-thiazol-2-amine CAS No. 13472-99-6](/img/structure/B2400321.png)
N,N-diethyl-1,3-thiazol-2-amine
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Overview
Description
N,N-diethyl-1,3-thiazol-2-amine: is a heterocyclic organic compound that contains a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its aromatic properties and is used in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,3-thiazol-2-amine typically involves the reaction of diethylamine with 2-chlorothiazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for efficient production .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N,N-Diethyl-1,3-thiazol-2-amine belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing both nitrogen and sulfur atoms. The synthesis of this compound typically involves the condensation of appropriate thioureas or thioamides with α-haloketones or aldehydes, following methods such as the Hantzsch synthesis. This method allows for the introduction of various substituents, enhancing the biological activity of the resulting thiazole derivatives .
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, one study identified several synthesized thiazole derivatives with promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . The presence of the thiazole ring enhances the interaction of these compounds with microbial targets.
Antifungal Activity
Thiazole compounds have also been reported to possess antifungal properties. The pharmacophore features essential for antifungal activity include hydrophobic areas and hydrogen bond donors that facilitate binding to fungal enzymes . this compound may serve as a scaffold for developing new antifungal agents through structural modifications.
Anti-inflammatory and Anticancer Potential
The compound has potential applications in anti-inflammatory and anticancer therapies. Thiazole derivatives have been investigated for their ability to inhibit inflammatory pathways and cancer cell proliferation . The diverse biological activities attributed to thiazoles make them attractive candidates for drug development.
Agricultural Applications
In agriculture, thiazole derivatives are explored for their herbicidal properties. Research has indicated that compounds with a thiazole structure can promote plant growth and increase seed yield and oil content in crops like rapeseed . This suggests that this compound could be beneficial in agrochemical formulations aimed at enhancing crop productivity.
Case Studies
Mechanism of Action
The mechanism of action of N,N-diethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
N,N-dimethyl-1,3-thiazol-2-amine: A structurally similar compound with different alkyl groups.
Thiazole-4-carboxylic acid: Another thiazole derivative with distinct chemical properties
Uniqueness: N,N-diethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups enhances its lipophilicity and may influence its interaction with biological targets .
Biological Activity
N,N-diethyl-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is characterized by its thiazole ring structure, which contributes to its biological activity. The compound can act as an enzyme inhibitor or receptor modulator , influencing various biological pathways. Its mechanism involves binding to specific molecular targets, such as enzymes or receptors, which can lead to inhibition of cell proliferation and modulation of immune responses.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various thiazole derivatives for their in vitro antimicrobial activity against pathogenic strains of bacteria and fungi. The results showed that certain thiazole derivatives displayed potent activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Escherichia coli and Staphylococcus typhi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
8C | 6.25 | E. coli |
8C | 25 | S. typhi |
8C | 25 | P. aeruginosa |
2. Anticancer Activity
This compound has been investigated for its anticancer properties. In a study involving various thiazole derivatives, it was found that compounds with similar structures inhibited tubulin assembly, thereby exhibiting antiproliferative effects in cancer cell lines. For instance, one derivative demonstrated IC50 values ranging from 0.36 to 0.86 μM across three human cancer cell lines .
Table 2: Antiproliferative Activity of Thiazole Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
10s | 0.36 - 0.86 | SGC-7901 |
T1 | 2.21 | MCF-7 |
T38 | 1.11 | HepG2 |
Case Studies
A notable case study highlighted the synthesis and evaluation of novel thiazole derivatives containing hydrazide-hydrazone and carboxamide moieties. These compounds were assessed for their antitumor activity against five human cancer cell lines, showing superior inhibitory effects compared to standard chemotherapeutic agents like 5-Fluorouracil (5-Fu) .
Properties
IUPAC Name |
N,N-diethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-9(4-2)7-8-5-6-10-7/h5-6H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPDLFJFQAPPGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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